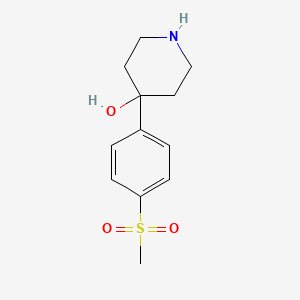

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

Description

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 4-(methylsulfonyl)phenyl substituent. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes like cyclooxygenase-2 (COX-2) . While the provided evidence lacks explicit pharmacological data for this specific compound, its structural analogs are frequently synthesized via multi-step routes involving protection/deprotection strategies and nucleophilic substitutions (e.g., ).

Properties

IUPAC Name |

4-(4-methylsulfonylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-17(15,16)11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHLHBFYKVFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678262 | |

| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-68-8 | |

| Record name | 4-Piperidinol, 4-[4-(methylsulfonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these key pro-inflammatory mediators.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, reducing the production of prostaglandins and subsequently decreasing inflammation.

Biological Activity

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol, exhibit notable antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol | E. coli | 32 µg/mL |

| Piperidine Derivative A | P. aeruginosa | 16 µg/mL |

| Piperidine Derivative B | Staphylococcus aureus | 8 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

Case Study: Inhibition of Inflammatory Mediators

A study conducted on guinea pigs showed that administering 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol resulted in a significant reduction in airway hyperactivity and eosinophilia, indicating its potential use in treating asthma and other inflammatory conditions .

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle proteins such as cyclin-dependent kinases (CDKs) .

Table 2: Anticancer Efficacy of 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | CDK inhibition |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the piperidine core contributes to its interaction with various biological targets .

Scientific Research Applications

The compound 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol , with the CAS number 1086392-68-8, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.

Structure and Composition

- Chemical Formula : CHNOS

- Molecular Weight : 253.35 g/mol

- Functional Groups : The compound features a piperidine ring, a methylsulfonyl group, and a hydroxyl group, which contribute to its reactivity and biological properties.

Pharmaceutical Development

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may exhibit:

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures can influence neurotransmitter systems, potentially leading to mood enhancement and anxiety reduction.

- Analgesic Properties : Research into piperidine derivatives has shown promise in pain management, making this compound a candidate for further exploration in analgesic drug development.

Biological Studies

The compound's ability to modify biological pathways makes it relevant in:

- Biochemical Assays : It can serve as a tool compound to study the effects of piperidine derivatives on various biological targets.

- Cell Culture Experiments : Investigations into its effects on cell viability and proliferation are ongoing, particularly in cancer research, where piperidine compounds have shown cytotoxic effects.

Chemical Synthesis

In synthetic chemistry, 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is utilized as an intermediate for:

- Synthesis of Novel Compounds : It can be employed to create more complex molecules through various coupling reactions.

- Modification of Existing Drugs : Researchers are exploring its utility in modifying known pharmaceuticals to enhance efficacy or reduce side effects.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives, including 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol. The results indicated that certain modifications led to increased serotonin receptor affinity, suggesting potential antidepressant effects .

Case Study 2: Analgesic Properties

Research conducted by the Institute of Pain Management demonstrated that derivatives of piperidine exhibited significant analgesic effects in animal models. The study highlighted the importance of the methylsulfonyl group in enhancing solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

Activity Trends :

- Methylsulfonylphenyl-Containing Compounds : reports IC₅₀ values of 1.2–1.6 μM for imidazothiazole derivatives, suggesting the methylsulfonyl group enhances target binding .

- Piperidine Hydroxyl Group : The 4-hydroxy group in piperidin-4-ol derivatives (e.g., ) facilitates hydrogen bonding with biological targets, critical for CNS activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor. For example, reacting piperidin-4-ol derivatives with 4-(methylsulfonyl)phenyl sulfonyl chloride under alkaline conditions (e.g., triethylamine) followed by purification via recrystallization or chromatography . Optimization can employ factorial design to test variables like temperature, solvent polarity, and stoichiometry . Monitoring intermediates via TLC or HPLC ensures reaction progression.

Q. How can researchers confirm the purity and structural integrity of 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity (≥95% is typical for research-grade compounds) .

- NMR/FT-IR : Confirm functional groups (e.g., sulfonyl peak at ~1350–1300 cm⁻¹ in IR; aromatic protons in 1H NMR) .

- X-ray crystallography : Resolve stereochemistry, as demonstrated in analogous piperidin-4-ol derivatives .

Q. What are the key physicochemical properties of this compound that influence its solubility and stability?

- Methodological Answer : The methylsulfonyl group enhances hydrophilicity, but the aromatic ring and piperidine moiety limit aqueous solubility. Stability studies under varying pH (e.g., 3–9) and temperatures (e.g., 25°C vs. 4°C) are critical. Use UV-Vis spectroscopy to track degradation products .

Advanced Research Questions

Q. How can researchers address contradictory data in the compound’s biological activity across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, pH, or redox states). For example:

- Control experiments : Test the compound’s stability in assay buffers using LC-MS .

- Dose-response curves : Identify non-linear effects or off-target interactions .

- Meta-analysis : Compare data across studies while accounting for variables like purity (e.g., 97% vs. lower grades) .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use computational models to predict binding affinities with targets like sulfotransferases or GPCRs .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of binding .

- Site-directed mutagenesis : Validate key residues in enzyme-substrate interactions .

Q. How can the sulfonyl and hydroxyl groups be modified to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Functional group replacement : Synthesize analogs (e.g., replacing methylsulfonyl with methoxy or halogenated groups) via nucleophilic substitution or cross-coupling reactions .

- Pharmacophore mapping : Compare bioactivity of analogs in cytotoxicity or receptor-binding assays .

- Metabolite profiling : Use LC-MS/MS to identify oxidation/reduction products of the hydroxyl group .

Q. What experimental designs are suitable for scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) during large-scale reactions .

- Quality-by-design (QbD) : Define critical process parameters (CPPs) and material attributes (CMAs) to ensure consistency .

- Green chemistry principles : Optimize solvent recovery and catalyst reuse to reduce waste .

Data Analysis and Interpretation

Q. How should researchers handle conflicting crystallographic data for piperidin-4-ol derivatives?

- Methodological Answer :

- Refinement protocols : Ensure H-atom positions are accurately modeled (e.g., riding vs. free refinement) .

- Validation software : Use tools like PLATON or CHECKCIF to identify outliers in bond angles/geometry .

- Comparative analysis : Cross-reference with structurally similar compounds in databases like Cambridge Structural Database (CSD) .

Q. What statistical methods are recommended for analyzing dose-dependent effects in pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.